what is (R)-TCO-OH in click chemistry
what is (R)-TCO-OH in click chemistry
An In-depth Technical Guide to (R)-TCO-OH in Click Chemistry For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-TCO-OH
(R)-TCO-OH, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a pivotal reagent in the field of bioorthogonal chemistry.[1] It is a derivative of trans-cyclooctene (B1233481) (TCO), a highly strained alkene that has become an invaluable tool for chemical biologists.[2] Its significance lies in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems.[2]
The structure of (R)-TCO-OH is composed of two key features:
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The Trans-Cyclooctene (TCO) Moiety : This eight-membered ring contains a strained trans-double bond, which is the reactive component. The high ring strain provides the thermodynamic driving force for rapid participation in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[1][2]
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The Hydroxyl (-OH) Group : This functional group serves as a versatile handle for chemical modification, allowing (R)-TCO-OH to be attached to a wide array of molecules such as proteins, antibodies, small-molecule drugs, or imaging agents through standard conjugation chemistry.[1][2] The hydroxyl group also enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological environments.[3]
The "(R)" designation refers to the specific stereochemistry at the hydroxyl-bearing carbon, which places the hydroxyl group in an axial position. This stereochemistry is critical as it significantly influences the molecule's reactivity.[4]
The Core Reaction: TCO-Tetrazine Ligation
The primary application of (R)-TCO-OH is its reaction with tetrazine (Tz) derivatives, known as the TCO-tetrazine ligation.[2] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition and is recognized as one of the fastest and most efficient bioorthogonal reactions available.[2][5]
The reaction proceeds in a two-step mechanism: a [4+2] cycloaddition between the electron-rich TCO (the dienophile) and the electron-poor tetrazine (the diene), followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[3][6]
Key characteristics of this reaction include:
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Exceptional Speed : The reaction kinetics are remarkably fast, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[1][7] This allows for efficient labeling even at very low concentrations, which is crucial for in vivo studies.
-
Bioorthogonality : The TCO and tetrazine groups are highly selective for each other and do not interact with naturally occurring functional groups in biological systems, such as amines or thiols.[2][5]
-
Biocompatibility : The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require a toxic catalyst like copper, making it ideal for live-cell and in vivo applications.[2][3]
-
Irreversibility : The formation of a stable covalent bond and the release of nitrogen gas as the sole byproduct drive the reaction to completion.[2][3]
Data Presentation
Table 1: Core Properties of (R)-TCO-OH
| Property | Description |
| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol[1] |
| CAS Number | 39637-78-0[8] |
| Molecular Formula | C₈H₁₄O[9] |
| Molecular Weight | 126.20 g/mol [9] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture.[1] |
| Reactivity | The strained trans-cyclooctene ring undergoes a rapid, catalyst-free, and bioorthogonal IEDDA cycloaddition with tetrazines.[1] The hydroxyl group can be used for further derivatization. |
| Stability | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by serum components like copper-containing proteins.[1][10] Dioxolane-fused TCO (d-TCO) derivatives show enhanced stability.[10] In one study, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[1][11] |
The Role of Stereochemistry in Reactivity
The reactivity of TCO derivatives is critically influenced by the stereochemistry of substituents on the cyclooctene (B146475) ring.[4] In its most stable conformation, a substituent can be in either an axial or equatorial position.[4]
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(R)-TCO-OH (Axial Isomer) : This isomer is characterized by higher ring strain. The increased strain energy results in a conformation that is closer to the transition state of the Diels-Alder reaction, which lowers the activation energy and significantly accelerates the reaction rate.[4]
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(S)-TCO-OH (Equatorial Isomer) : This isomer exists in a more stable, lower-energy conformation. While still reactive, it reacts more slowly with tetrazines compared to the axial isomer.[4]
Experimentally, the axial (R)-isomer has been found to be up to four times more reactive than the equatorial (S)-isomer.[1][4] This makes (R)-TCO-OH the superior choice for applications where reaction speed is critical, such as in vivo imaging at low concentrations.[4]
Table 2: Comparison of Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 x 10³ | Organic/Aqueous mix[2][11] |
| TCO conjugated to CC49 antibody | Indium-labeled tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C[1][11] |
| (R)-TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified[4][11] |
| (R)-TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water |
| d-TCO (syn-diastereomer) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.66 x 10⁵ | Water, 25°C[11] |
| s-TCO (conformationally strained) | 3,6-di-(2-pyridyl)-s-tetrazine | > 1.0 x 10⁶ | Not Specified[2][12] |
Applications in Research and Drug Development
The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.[2]
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Bioconjugation : (R)-TCO-OH is an excellent tool for covalently linking molecules.[2] After attaching the TCO moiety to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye or a drug payload.[2]
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Live-Cell Imaging : The bioorthogonality and fast kinetics are ideal for imaging dynamic processes in living cells.[2][13] A common strategy involves labeling a target on the cell surface with a TCO-antibody, followed by the addition of a tetrazine-fluorophore for visualization.[3]
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Proteolysis-Targeting Chimeras (PROTACs) : (R)-TCO-OH serves as a linker for constructing PROTACs.[1][2][8] These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1]
Experimental Protocols
Protocol 1: General Protein Bioconjugation Workflow
This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester (synthesized from (R)-TCO-OH) and subsequent ligation with a tetrazine derivative.[1][2]
Part A: TCO Functionalization of Protein
-
Materials :
-
Methodology :
-
Protein Preparation : Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.[1][2]
-
Reaction Setup : Immediately before use, prepare a fresh stock solution of the TCO-NHS ester in DMSO. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][2]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching (Optional but Recommended) : Add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes to stop the reaction by consuming any unreacted NHS ester.[1]
-
Purification : Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions. The eluate contains the purified TCO-labeled protein.[1][2]
-
Part B: Tetrazine Ligation ("Click" Reaction)
-
Materials :
-
Purified TCO-labeled protein from Part A.
-
Tetrazine derivative (e.g., Tz-Fluorophore) dissolved in DMSO.
-
-
Methodology :
-
Reaction Setup : Add the tetrazine derivative to the purified TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine is recommended to ensure complete reaction.[2][3]
-
Incubation : The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[2] For live-cell applications, the reaction will proceed under physiological conditions.
-
Analysis : The final bioconjugate is ready for downstream applications. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical methods like SDS-PAGE or mass spectrometry.[2]
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Protocol 2: Pre-targeted Live-Cell Imaging
This protocol outlines a common strategy for imaging cell-surface targets, which improves the signal-to-noise ratio by separating the targeting and labeling steps.[3]
-
Materials :
-
Adherent cells cultured in a glass-bottom dish.
-
TCO-functionalized antibody targeting a cell-surface protein.
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Cell-impermeable Tetrazine-fluorophore.
-
Cell culture medium and wash buffer (e.g., PBS with Ca²⁺/Mg²⁺).[3]
-
-
Methodology :
-
Pre-targeting (TCO Installation) : Incubate the cells with the TCO-labeled antibody (e.g., 10 µg/mL) in cell culture medium for 1 hour at 37°C. This allows the antibody to bind to its target on the cell surface.[3]
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Washing : Gently wash the cells three times with pre-warmed wash buffer to remove any unbound TCO-antibody.[3]
-
Ligation (Tetrazine Reaction) : Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[3]
-
Incubation : Incubate for 15-30 minutes at 37°C, protected from light.[3]
-
Final Wash & Imaging : Wash the cells twice with wash buffer to remove excess fluorophore. The cells are now ready for live-cell imaging using fluorescence microscopy.
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Conclusion
(R)-TCO-OH and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers.[2] The combination of a stable, functionalizable handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools.[2] From illuminating cellular machinery in real-time to developing next-generation targeted therapeutics like PROTACs and ADCs, the applications of (R)-TCO-OH continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
